![molecular formula C15H21NO4 B7559060 ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate, also known as EMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EMA belongs to the class of compounds known as ethyl esters, which are commonly used as solvents, flavoring agents, and fragrances.
Mecanismo De Acción
The mechanism of action of ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate has also been found to modulate the expression of genes involved in inflammation and immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may exhibit cytotoxic effects. However, ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate has been found to be unstable under certain conditions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate. One possible direction is the development of ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the potential applications of ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate in agriculture, such as its use as a pesticide or herbicide. Further studies are needed to fully understand the mechanism of action of ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate and its potential applications in various fields.
Métodos De Síntesis
Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate can be synthesized by the reaction between 2-aminoacetic acid ethyl ester and (E)-3-(5-methylfuran-2-yl)acrylic acid, followed by the addition of propan-2-ylamine. The process involves several steps, including the protection of the amino group and the deprotection of the ester group.
Aplicaciones Científicas De Investigación
Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate has shown promising results in various scientific research applications. One of the most significant applications of ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate is in the field of medicine, where it has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-19-15(18)10-16(11(2)3)14(17)9-8-13-7-6-12(4)20-13/h6-9,11H,5,10H2,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKBQDDPBRYNU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(C)C)C(=O)C=CC1=CC=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(C(C)C)C(=O)/C=C/C1=CC=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


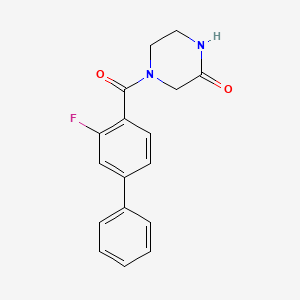
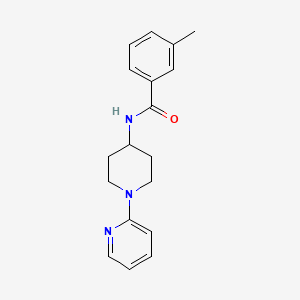
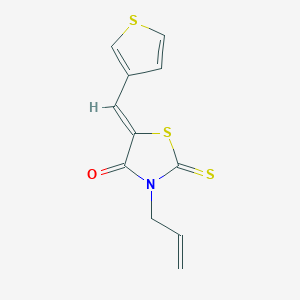
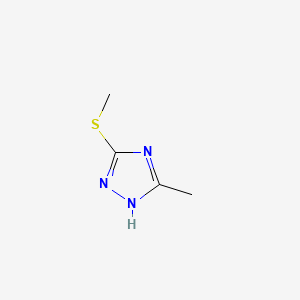
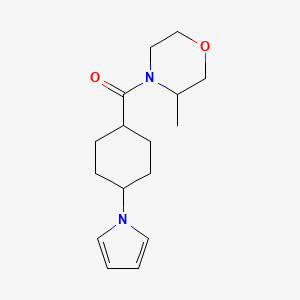
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
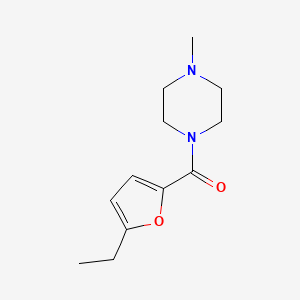
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)